10beta,17beta-Dihydroxyestra-1,4-dien-3-one
Description
Historical Development and Discovery
The journey toward the development of 10β,17β-Dihydroxyestra-1,4-dien-3-one began with fundamental research on estrogen metabolism and its potential neuroprotective effects. The compound's development represents a convergence of insights from medicinal chemistry, neuroscience, and endocrinology.
In the early 2000s, researchers began exploring novel approaches to deliver estrogens selectively to the brain. This research was motivated by the recognition that estrogens, particularly 17β-estradiol, could potentially treat various neurological conditions but were limited by their effects on peripheral tissues. Traditional approaches to enhance brain delivery, such as the redox chemical delivery system proposed for 17β-estradiol, still resulted in significant peripheral exposure to the hormone, with substantial uterotrophic side-effects and sustained high circulating estrogen levels even after acute dosing.
A significant milestone in the development of 10β,17β-Dihydroxyestra-1,4-dien-3-one came in 2006, when researchers reported an efficient one-pot procedure for its preparation. This method involved the oxidation of 17β-estradiol with potassium permanganate, yielding 10β,17β-Dihydroxyestra-1,4-dien-3-one (p-quinol) at a 75% rate. This synthetic approach represented an important step forward, providing a practical means of producing the compound for further study.
The concept of 10β,17β-Dihydroxyestra-1,4-dien-3-one as a brain-selective prodrug emerged from studies on the antioxidant mechanism of estrogen neuroprotection. Researchers hypothesized that 10β,17β-Dihydroxyestra-1,4-dien-3-one could serve as a bioprecursor prodrug of 17β-estradiol with preferential bioactivation in the brain. This hypothesis was subsequently validated through a series of sophisticated in vivo pharmacokinetics and brain distribution experiments involving intravenous and oral administrations and liquid chromatography–tandem mass spectrometry measurements.
The full potential of 10β,17β-Dihydroxyestra-1,4-dien-3-one as a neurotherapeutic agent began to be realized in the 2010s. A pivotal study published in 2015 provided comprehensive evidence of the brain-selective nature of 10β,17β-Dihydroxyestra-1,4-dien-3-one's conversion to 17β-estradiol and demonstrated its efficacy in multiple animal models of neurological conditions. This research established 10β,17β-Dihydroxyestra-1,4-dien-3-one as a promising candidate for treating estrogen-responsive neurological disorders while avoiding peripheral estrogen exposure.
Conceptual Framework as a Bioprecursor Prodrug
10β,17β-Dihydroxyestra-1,4-dien-3-one represents an innovative application of the bioprecursor prodrug concept in neurotherapeutics. Unlike classical prodrugs, which contain auxiliary "promoieties" that are cleaved to release the active drug, bioprecursor prodrugs are created through chemical modifications of the drug molecule itself, which can be bioreversibly transformed to the active compound in the body.
The fundamental principle underlying 10β,17β-Dihydroxyestra-1,4-dien-3-one's function is its selective conversion to 17β-estradiol in brain tissue. This selectivity stems from the differential expression of certain enzymes between the brain and peripheral tissues. Specifically, 10β,17β-Dihydroxyestra-1,4-dien-3-one is a substrate for a short-chain NADPH-dependent dehydrogenase/reductase enzyme that is selectively expressed in the brain. This enzyme catalyzes the conversion of 10β,17β-Dihydroxyestra-1,4-dien-3-one to 17β-estradiol, but because it is not significantly expressed in peripheral tissues, 10β,17β-Dihydroxyestra-1,4-dien-3-one remains inactive outside the brain.
The biochemical mechanism of 10β,17β-Dihydroxyestra-1,4-dien-3-one's conversion to 17β-estradiol involves a reductive bioactivation process. This process begins with hydride transfer from the coenzyme NADPH to the C1 position of the C1-C2 double bond of 10β,17β-Dihydroxyestra-1,4-dien-3-one's A-ring, which is conjugated to the 3-carbonyl group. This β-addition is followed by spontaneous water elimination involving the 10(β)-OH group. This mechanism has been supported by computer-aided mechanistic studies and experimental investigations.
Table 1: Biochemical Conversion Mechanism of 10β,17β-Dihydroxyestra-1,4-dien-3-one to 17β-estradiol
| Step | Process | Biochemical Event | Catalyst |
|---|---|---|---|
| 1 | Initial reaction | Hydride transfer from NADPH | Brain-specific short-chain dehydrogenase/reductase |
| 2 | Target site | C1 position of C1-C2 double bond in A-ring | - |
| 3 | Intermediate formation | β-addition product | - |
| 4 | Final step | Spontaneous water elimination involving 10(β)-OH | - |
| 5 | End result | Formation of 17β-estradiol | - |
Importantly, 10β,17β-Dihydroxyestra-1,4-dien-3-one itself possesses no measurable affinity for estrogen receptors, meaning it is inactive as an estrogen. It only exhibits estrogenic activity after its conversion to 17β-estradiol in the brain. This property is crucial to its selectivity, as it ensures that 10β,17β-Dihydroxyestra-1,4-dien-3-one does not trigger estrogenic responses in peripheral tissues.
Research has confirmed that 10β,17β-Dihydroxyestra-1,4-dien-3-one does not trigger or inhibit endogenous 17β-estradiol formation in the brain and does not produce estrogen in the circulation and peripheral tissues, as demonstrated by liquid chromatography–tandem mass spectrometry assays developed to distinguish different isotopic forms of the hormone. These studies have also shown that 10β,17β-Dihydroxyestra-1,4-dien-3-one is not detected in the brain after administration, indicating its rapid metabolism in this organ.
Significance in Neurotherapeutic Research
The development of 10β,17β-Dihydroxyestra-1,4-dien-3-one represents a significant advancement in neurotherapeutic research, offering a novel approach to treating various neurological and psychiatric conditions while overcoming limitations associated with traditional estrogen therapies.
10β,17β-Dihydroxyestra-1,4-dien-3-one's primary significance lies in its ability to selectively deliver 17β-estradiol to the brain, thereby harnessing the well-documented neuroprotective effects of estrogen without the unwanted peripheral effects. This selectivity opens up new possibilities for treating a wide range of conditions that may benefit from estrogen therapy but have been previously limited by safety concerns.
Research in animal models has demonstrated the potential of 10β,17β-Dihydroxyestra-1,4-dien-3-one in treating several neurological conditions. In a rat model of stroke using transient middle cerebral artery occlusion, 10β,17β-Dihydroxyestra-1,4-dien-3-one treatment resulted in a dose-dependent reduction of infarct volumes and attenuation of neurological deficits. This neuroprotective effect suggests that 10β,17β-Dihydroxyestra-1,4-dien-3-one could potentially be useful in the treatment of ischemic stroke, a leading cause of disability and death worldwide.
Table 2: Neurological Conditions Studied with 10β,17β-Dihydroxyestra-1,4-dien-3-one Treatment
10β,17β-Dihydroxyestra-1,4-dien-3-one has shown promise in alleviating symptoms of estrogen deficiency in the brain. In rat models of hot flushes, oral 10β,17β-Dihydroxyestra-1,4-dien-3-one treatment effectively blunted the tail-skin temperature rise associated with hot flushes, a common and often debilitating symptom of menopause. It also restored the diurnal, rhythmic oscillations of tail-skin temperature that are typically disrupted during estrogen deficiency.
Cognitive function, which can be impaired during estrogen deficiency, has also been shown to improve with 10β,17β-Dihydroxyestra-1,4-dien-3-one treatment. In a study using middle-aged ovariectomized rats, continuous administration of 10β,17β-Dihydroxyestra-1,4-dien-3-one significantly decreased working memory errors in a delay match-to-sample plus maze test compared to controls. This finding suggests that 10β,17β-Dihydroxyestra-1,4-dien-3-one could potentially address cognitive decline associated with menopause.
In the context of glaucoma, a leading cause of irreversible blindness, 10β,17β-Dihydroxyestra-1,4-dien-3-one has shown potential for neuroprotection. In a rat model of ocular hypertension-induced glaucoma, daily topical administration of 10β,17β-Dihydroxyestra-1,4-dien-3-one for 12 weeks preserved visual acuity and contrast sensitivity, and protected retinal ganglion cells and their axons from degeneration. This effect was achieved without increasing circulating estradiol levels, highlighting the selective nature of 10β,17β-Dihydroxyestra-1,4-dien-3-one's action.
At the molecular level, 10β,17β-Dihydroxyestra-1,4-dien-3-one treatment has been shown to induce changes in gene expression and neuronal morphology identical to those obtained after direct 17β-estradiol treatment. For instance, it stimulates progesterone receptor expression in the preoptic area of the hypothalamus, increases choline acetyltransferase immunoreactive cell counts in the medial septum and vertical diagonal band, and increases the number of dendritic spines and spine heads in hippocampal CA1 neurons. These molecular and cellular changes underlie the functional improvements observed with 10β,17β-Dihydroxyestra-1,4-dien-3-one treatment and provide mechanistic insights into its therapeutic effects.
Relation to Estrogen-Based Therapies
10β,17β-Dihydroxyestra-1,4-dien-3-one represents a paradigm shift in the approach to estrogen-based therapies, particularly for conditions affecting the central nervous system. To fully appreciate its significance, it is essential to understand how 10β,17β-Dihydroxyestra-1,4-dien-3-one relates to traditional estrogen treatments and the limitations it aims to overcome.
Conventional estrogen therapies, particularly those used for menopausal symptom relief or hormone replacement therapy, typically involve the systemic administration of estrogens such as 17β-estradiol, estrone, or synthetic estrogens like ethinylestradiol. While these treatments can effectively alleviate symptoms of estrogen deficiency, they are associated with significant risks due to their effects on peripheral tissues.
The challenges with traditional estrogen therapies stem from the fact that estrogen receptors are widely distributed throughout the body, not just in the brain. When estrogens are administered systemically, they act on all tissues expressing these receptors, including the uterus, breast, liver, and blood vessels. This can lead to unwanted effects such as increased risk of hormone-sensitive cancers, particularly breast and endometrial cancers, cardiovascular issues, and other complications.
Table 3: Comparison Between 10β,17β-Dihydroxyestra-1,4-dien-3-one and Traditional Estrogen-Based Therapies
| Characteristic | 10β,17β-Dihydroxyestra-1,4-dien-3-one | Traditional Estrogens (e.g., 17β-estradiol) |
|---|---|---|
| Chemical Structure | Contains cyclohexadienone A-ring and 10β-hydroxyl group | Phenolic A-ring structure |
| Estrogen Receptor Binding | No direct binding to estrogen receptors | Direct binding to estrogen receptors |
| Brain Activity | Converts to 17β-estradiol in brain tissue | Direct activity in brain tissue |
| Peripheral Activity | Minimal (no significant conversion outside the brain) | Significant (acts on all tissues with estrogen receptors) |
| Effect on Uterine Tissue | No stimulation of endometrial cell proliferation | Stimulates endometrial cell proliferation |
| Effect on Breast Tissue | No stimulation of breast cancer cell proliferation | Can stimulate breast cancer cell proliferation |
| Central Efficacy Compared to Dose | Higher central efficacy at lower doses | Lower central efficacy relative to dose |
| Mechanism of Action | Requires enzymatic conversion by brain-specific dehydrogenase | Direct binding to and activation of estrogen receptors |
| Potential Therapeutic Applications | Neurological and psychiatric conditions with minimal peripheral effects | Various conditions with risk of peripheral side effects |
10β,17β-Dihydroxyestra-1,4-dien-3-one addresses these limitations through its unique mechanism of action as a brain-selective bioprecursor prodrug. Unlike direct estrogen administration, which results in systemic distribution of the hormone, 10β,17β-Dihydroxyestra-1,4-dien-3-one selectively converts to 17β-estradiol in the brain but remains inactive in peripheral tissues. This selectivity fundamentally changes the risk-benefit profile of estrogen therapy.
Research comparing 10β,17β-Dihydroxyestra-1,4-dien-3-one to traditional estrogens has demonstrated its differential effects on peripheral tissues. For instance, even at high doses, 10β,17β-Dihydroxyestra-1,4-dien-3-one did not stimulate the proliferation of epithelial cells in the endometrium or increase uterine wet weight in animal models. In contrast, ethinylestradiol at equivalent or even lower doses significantly increased both measures. Similarly, 10β,17β-Dihydroxyestra-1,4-dien-3-one treatment did not stimulate the proliferation of breast cancer cells transplanted in animal models, whereas direct estrogen administration did.
Another advantage of 10β,17β-Dihydroxyestra-1,4-dien-3-one over traditional estrogen therapies is its potency in terms of central effects. Studies have shown that 10β,17β-Dihydroxyestra-1,4-dien-3-one treatment surpasses the effect of direct 17β-estradiol or ethinylestradiol administration in alleviating hot flushes in animal models, considering the doses necessary to achieve this effect. This enhanced potency for central effects, coupled with reduced peripheral activity, represents a better "drug economy" by focusing the biologically active estrogen to the brain where it is needed, rather than distributing it throughout the entire body as with systemic estrogen treatment.
The approach exemplified by 10β,17β-Dihydroxyestra-1,4-dien-3-one has also inspired the development of other brain-selective estrogen prodrugs, such as 10β,17α-dihydroxyestra-1,4-dien-3-one (α-DHED), which selectively delivers 17α-estradiol, another estrogen with neuroprotective properties. This suggests that the bioprecursor prodrug concept could be applied more broadly to develop a range of tissue-selective hormone therapies.
Properties
IUPAC Name |
(8S,9S,10S,13S,14S,17S)-10,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h6,9-10,13-16,20-21H,2-5,7-8H2,1H3/t13-,14-,15-,16-,17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKDFTLKOKNUJP-UGDFAFBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C=C[C@]34O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337122 | |
| Record name | 10beta,17beta-Dihydroxyestra-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-02-0 | |
| Record name | Estradiol paraquinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10beta,17beta-Dihydroxyestra-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESTRADIOL PARAQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9WW8CA3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 10β,17β-Dihydroxyestra-1,4-dien-3-one involves several steps. The starting material is typically estrone, which undergoes a series of chemical reactions to produce the final compound. The synthetic route includes reduction, hydroxylation, and dehydrogenation reactions .
Chemical Reactions Analysis
Conversion to 17β-Estradiol (E2)
2.1 Enzyme-Catalyzed Reduction
DHED acts as a bioprecursor prodrug , converting selectively to 17β-estradiol in the brain via short-chain dehydrogenase/reductase (SDR) enzymes. This reduction relies on NADPH as a cosubstrate and occurs through a hydride transfer to the C3 position of the A-ring, followed by water elimination and re-aromatization .
2.2 Selectivity and Peripheral Inactivity
The prodrug’s conversion is restricted to the central nervous system (CNS), as peripheral tissues lack the required enzymatic machinery. LC–MS/MS analysis confirms no measurable E2 in peripheral organs (e.g., uterus, anterior pituitary) or circulating blood after DHED administration .
Mechanistic Insights
3.2 Structural Stability
DHED’s para-quinol structure lacks the phenolic hydroxyl group critical for estrogen receptor binding, rendering it inactive in peripheral tissues. This structural modification ensures no uterotrophic effects , unlike direct E2 administration .
Key Reaction Data
| Reaction Type | Reagents/Conditions | Yield | Key Feature |
|---|---|---|---|
| Oxidation | KMnO₄ in acidic conditions | 75% | Para-quinol formation |
| Chlorination | NaClO₂ | 44% | Chlorine substitution at C10 |
| Reduction | SDR enzyme + NADPH | Selective to brain | E2 generation without peripheral exposure |
Scientific Research Applications
Treatment of Neurological Disorders
Research has indicated that DHED can alleviate symptoms associated with estrogen deprivation, such as hot flushes and cognitive decline. In studies involving ovariectomized rat models, DHED administration resulted in a significant reduction in tail skin temperature, which correlates with the alleviation of hot flushes . Furthermore, DHED has demonstrated neuroprotective effects in models of Alzheimer’s disease, where it improved cognitive performance without stimulating uterine tissue growth, a common side effect of traditional estrogen therapies .
Selectivity and Safety
One of the most significant advantages of DHED over conventional estrogen therapies is its selective action. Studies have shown that DHED does not increase uterine weight or stimulate breast tissue proliferation, which are critical concerns in hormone replacement therapy . This selectivity allows for safer long-term use in postmenopausal women or individuals undergoing androgen deprivation therapy.
Clinical Implications
The ability of DHED to provide estrogenic benefits without systemic side effects positions it as a potential alternative for hormone replacement therapy. Its oral bioavailability and favorable pharmacokinetic profile enhance its practicality as a therapeutic agent .
Case Studies and Research Findings
Pharmacokinetic Profile
DHED exhibits a unique pharmacokinetic profile characterized by:
Mechanism of Action
The mechanism of action of 10β,17β-Dihydroxyestra-1,4-dien-3-one involves its conversion to estradiol in the brain. This conversion is mediated by short-chain dehydrogenase/reductase enzymes, which reduce the compound to estradiol . Estradiol then exerts its effects by binding to estrogen receptors, modulating gene expression, and influencing various cellular processes . This selective conversion ensures that the estrogenic effects are confined to the brain, minimizing peripheral side effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Pharmacokinetic and Mechanistic Differences
- DHED vs. α-DHED : While both are brain-targeting prodrugs, DHED generates 17β-E2 (potent estrogen), whereas α-DHED produces 17α-E2, which exhibits weaker peripheral estrogenic activity. This distinction reduces systemic side effects for α-DHED in neurotherapy .
- DHED vs. Androstadienone Derivatives: Androsta-1,4-dien-3-one derivatives (e.g., 17β-Hydroxyandrosta-1,4-dien-3-one benzoate) lack the 10β-hydroxyl group and dihydroxy configuration, limiting their utility as E2 prodrugs. Their biological roles are species-specific (e.g., insect hormones) .
- DHED vs. Penta-1,4-dien-3-one Derivatives: Non-steroidal dienones (e.g., pyrazole- or thiadiazole-substituted derivatives) exhibit antiproliferative and antiviral activities unrelated to estrogen signaling. Their mechanism involves targeting cellular kinases or viral replication machinery .
Bioactivity and Therapeutic Potential
Table 2: Comparative Bioactivity Data
Biological Activity
10beta,17beta-Dihydroxyestra-1,4-dien-3-one (DHED) is a novel bioprecursor prodrug of 17β-estradiol, designed to selectively deliver estrogen to the brain while minimizing peripheral exposure. This compound has garnered attention for its potential therapeutic applications in treating neurological disorders and alleviating symptoms associated with estrogen deficiency.
DHED is metabolized to 17β-estradiol specifically within the central nervous system (CNS). This selective conversion is facilitated by enzymatic processes that utilize nicotinamide adenine dinucleotide phosphate (NADPH) as a co-substrate, allowing for localized estrogen delivery without affecting peripheral tissues. This property is particularly advantageous in reducing side effects commonly associated with systemic estrogen therapies, such as uterine stimulation and increased risk of hormone-sensitive cancers .
Neuroprotective Effects
Research indicates that DHED exhibits significant neuroprotective properties. In rodent models of menopause and neurodegenerative diseases, DHED administration has been shown to alleviate symptoms related to estrogen deficiency. For instance, studies have demonstrated that DHED treatment results in improved cognitive function and reduced behavioral immobility in depression models, comparable to direct administration of 17β-estradiol .
Case Studies and Experimental Findings
- Animal Models of Estrogen Deficiency : In ovariectomized rats, DHED administration led to a significant reduction in tail skin temperature rises associated with hot flushes, demonstrating its efficacy in managing climacteric symptoms .
- Behavioral Studies : In the Porsolt swim test, a measure of depressive-like behavior, DHED showed a dose-dependent reduction in immobility times, indicating its potential antidepressant effects. Notably, no increase in circulating estradiol levels was observed post-treatment, underscoring its targeted action within the brain .
- Ocular Applications : Recent studies explored the use of DHED for retina-targeted delivery of 17β-estradiol via topical administration. The prodrug demonstrated enhanced transcorneal flux and effective bioactivation in the retina without systemic estrogenic effects, suggesting potential applications in ocular neuroprotection .
Comparative Analysis of Biological Activity
The following table summarizes key findings from various studies on the biological activity of DHED:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Neuroprotection | Rodent models of menopause | Alleviated cognitive deficits; improved mood behavior |
| Hot Flush Management | Ovariectomized rat model | Significant reduction in tail skin temperature rises |
| Retina Targeting | Topical application in animal models | Increased E2 concentration in retina; no systemic effects |
| Behavioral Response | Porsolt swim test | Dose-dependent reduction in immobility times |
Q & A
Q. How can transcriptomic data clarify DHED's neuroprotective mechanisms beyond ER activation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
